molecular formula C25H23ClN4O2S B2481735 N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955709-86-1

N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2481735
CAS RN: 955709-86-1
M. Wt: 479
InChI Key: HAIYDBRSLDPFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide often involves complex reactions, including the cyclization of thioamide with chloroacetoacetate and the reaction of cyanophthalide with ammonium sulfide. Such processes yield novel compounds with varying biological activities, as demonstrated in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, which showed a process yield above 60% (Tang Li-jua, 2015).

Molecular Structure Analysis

The molecular structure of compounds akin to the target compound has been characterized using various techniques such as IR, 1H NMR, and MS spectra, providing detailed insights into their structural frameworks. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate's structure was established through these methods, highlighting the importance of structural analysis in understanding compound properties (Tang Li-jua, 2015).

Chemical Reactions and Properties

Compounds of this nature often exhibit a range of chemical reactions, including cyclization, hydrolysis, and oxidation, leading to the formation of new chemical entities with unique properties. For example, the preparation of indole N-acyl and N-carbamic esters of alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazolin-4-one demonstrated the potential for creating water-soluble precursors for antiviral applications (M. R. Harnden et al., 1979).

Scientific Research Applications

Potential in Parkinson's Disease Therapy

Research indicates that derivatives of the compound have shown promise in the treatment of Parkinson's Disease (PD). A particular study outlined the development of a lead compound from the derivative, exhibiting high affinity and full agonist activity at D2 and D3 receptors. This compound demonstrated efficacy in reversing hypolocomotion in a PD animal model, with a long duration of action, suggesting potential as an anti-PD drug. Additionally, the compound was found to be neuroprotective, offering protection against toxicity in neuronal cells, which supports the notion of a multifunctional drug that could ameliorate motor dysfunction and potentially modify disease progression by protecting dopamine neurons from progressive degeneration (Das et al., 2015).

Serotonin-3 (5-HT3) Receptor Antagonism

The structure-activity relationship studies on related compounds have revealed that certain derivatives are potent serotonin-3 (5-HT3) receptor antagonists. This finding has implications for the development of drugs targeting conditions mediated by 5-HT3 receptors. The research identified optimal compounds with potent 5-HT3 receptor antagonistic activity, offering a pathway for the development of therapeutics in this domain (Harada et al., 1995).

Anti-Inflammatory Properties

A series of compounds related to the chemical structure have been synthesized and evaluated for anti-inflammatory activity. These compounds showed moderate to good activity, with one particular compound standing out for its potent anti-inflammatory effects, low ulcerogenic liability, and acute toxicity compared to the reference drug phenylbutazone. This highlights the potential of these compounds in the development of new anti-inflammatory agents (Singh et al., 2008).

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c26-17-10-8-15(9-11-17)23(31)30-25-29-22-19(5-3-7-21(22)33-25)24(32)27-13-12-16-14-28-20-6-2-1-4-18(16)20/h1-2,4,6,8-11,14,19,28H,3,5,7,12-13H2,(H,27,32)(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIYDBRSLDPFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-indol-3-yl)ethyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.